molecular formula C21H20FN3O2S B2562037 2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920364-76-7

2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No. B2562037
CAS RN: 920364-76-7
M. Wt: 397.47
InChI Key: GWGHERGCUHGBOT-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been the subject of numerous studies exploring its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Heterocyclic Compounds Synthesis and Applications

Synthesis and Insecticidal Assessment : Research has led to the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, and others, from precursor compounds similar in complexity to the compound of interest. These compounds have been evaluated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural pest control (Fadda et al., 2017).

Antimicrobial Activity : Another study focused on the synthesis of novel sulphonamide derivatives, exploring their antimicrobial efficacy. The research highlighted the potential of these compounds in combating microbial infections, with some derivatives displaying significant activity against various strains (Fahim & Ismael, 2019).

ACAT-1 Inhibitor for Disease Treatment : A compound was identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), suggesting its use in treating diseases associated with ACAT-1 overexpression. This emphasizes the compound's therapeutic potential in managing conditions like atherosclerosis or Alzheimer's disease (Shibuya et al., 2018).

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : Research into heterocyclic analogues aimed at improving metabolic stability for the treatment of cancer and other diseases highlighted the significance of structural modifications to enhance therapeutic efficacy and reduce metabolic degradation (Stec et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions : Studies on benzothiazolinone acetamide analogs have demonstrated their potential in applications ranging from dye-sensitized solar cells (DSSCs) to molecular docking with enzymes like Cyclooxygenase 1 (COX1). This research highlights the compound's versatility in renewable energy and drug development (Mary et al., 2020).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-18-8-6-17(7-9-18)19-10-11-21(25-24-19)27-13-12-23-20(26)15-28-14-16-4-2-1-3-5-16/h1-11H,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGHERGCUHGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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